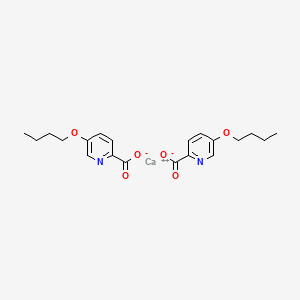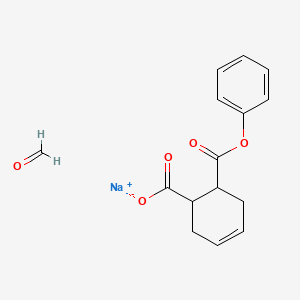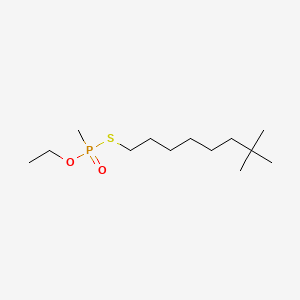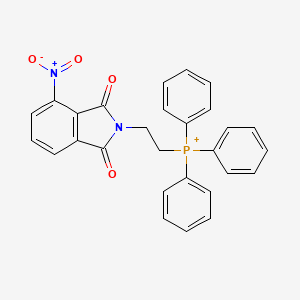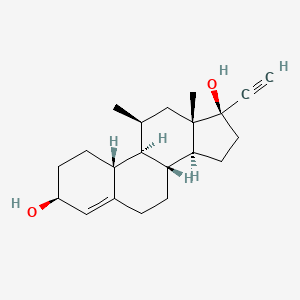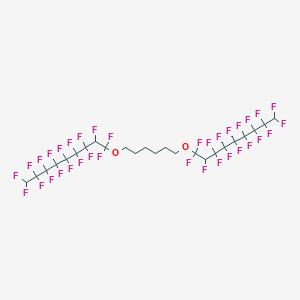
1,1'-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated compound known for its unique chemical structure and properties. It contains a hexane backbone with two ether linkages, each connected to a heptadecafluorononene moiety. This compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of hexane-1,6-diol with heptadecafluorononene in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the etherification process.
Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with unique properties, such as superhydrophobic surfaces.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.
作用机制
The mechanism of action of 1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The high fluorine content contributes to its unique properties, such as low surface energy and chemical inertness. These interactions can influence the compound’s behavior in various applications, including its ability to form stable complexes with other molecules.
相似化合物的比较
Similar Compounds
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorooctane): Similar structure but with shorter fluorinated chains.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorodecane): Similar structure with different chain lengths.
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorododecane): Another variant with different fluorinated chain lengths.
Uniqueness
1,1’-(Hexane-1,6-diylbis(oxy))bis(heptadecafluorononene) stands out due to its specific chain length and high fluorine content, which impart unique properties such as enhanced hydrophobicity and chemical stability. These characteristics make it particularly valuable in applications requiring extreme resistance to chemical and environmental factors.
属性
CAS 编号 |
84029-58-3 |
|---|---|
分子式 |
C24H16F34O2 |
分子量 |
982.3 g/mol |
IUPAC 名称 |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[6-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)hexoxy]nonane |
InChI |
InChI=1S/C24H16F34O2/c25-7(11(31,32)17(43,44)21(51,52)23(55,56)19(47,48)13(35,36)9(27)28)15(39,40)59-5-3-1-2-4-6-60-16(41,42)8(26)12(33,34)18(45,46)22(53,54)24(57,58)20(49,50)14(37,38)10(29)30/h7-10H,1-6H2 |
InChI 键 |
HKSLIYMZKUQWGY-UHFFFAOYSA-N |
规范 SMILES |
C(CCCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


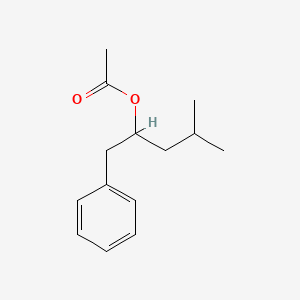
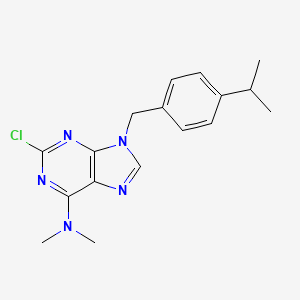
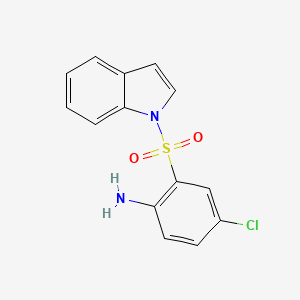
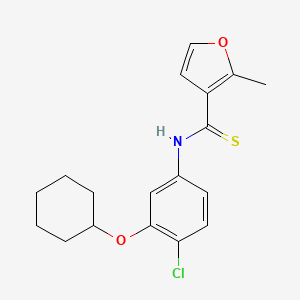

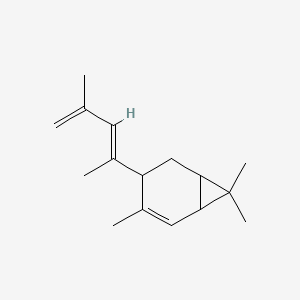

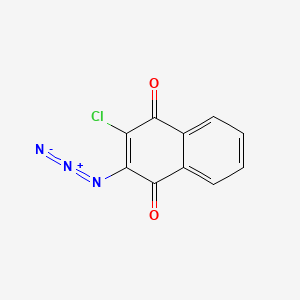
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
